2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves multiple steps, including the formation of the quinoline and isoindole rings. The reaction conditions typically require specific catalysts and solvents to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a more highly oxidized derivative, while reduction could yield a more saturated compound.
Scientific Research Applications
2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways within cells. This could include binding to specific proteins or enzymes, altering their activity and leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-
Uniqueness
What sets 2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione apart from similar compounds is its unique combination of functional groups and ring structures. This gives it distinct chemical and biological properties that can be leveraged for specific applications.
Properties
CAS No. |
331840-79-0 |
---|---|
Molecular Formula |
C23H18N2O3S3 |
Molecular Weight |
466.6g/mol |
IUPAC Name |
2-[2-oxo-2-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H18N2O3S3/c1-12-7-6-10-15-17-19(30-31-22(17)29)23(2,3)25(18(12)15)16(26)11-24-20(27)13-8-4-5-9-14(13)21(24)28/h4-10H,11H2,1-3H3 |
InChI Key |
LCOZIFBZBLFWNM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C)SSC3=S |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C)SSC3=S |
Origin of Product |
United States |
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